N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}butanamide
Description
Chemical Structure: The compound features a complex tricyclic scaffold comprising 10,13-dioxa (two oxygen atoms), 4-thia (one sulfur atom), and 6-aza (one nitrogen atom) moieties. The butanamide side chain is attached to the nitrogen at position 5 of the tricyclic core (CAS: 892853-12-2) .
Molecular Formula: C₁₆H₁₂N₂O₃S
Molecular Weight: 312.34 g/mol
SMILES: O=C(c1ccccc1)Nc1nc2c(s1)cc1c(c2)OCCO1
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-3-12(16)15-13-14-8-6-9-10(7-11(8)19-13)18-5-4-17-9/h6-7H,2-5H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHWFGQFTHUSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=CC3=C(C=C2S1)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}butanamide typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the formation of the dioxino-benzothiazole core through a series of cyclization reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions, including temperature and pressure regulation. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}butanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}butanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}butanamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In the context of anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues
N-(4-Methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide
- Molecular Formula : C₁₈H₁₇N₃O₃S₂
- Molecular Weight : 389.3 g/mol
- Key Features : Replaces the tricyclic core with a benzo[d]thiazole ring. The tosyl (p-toluenesulfonyl) group enhances electron-withdrawing properties.
- Synthesis : Synthesized via HATU-mediated coupling (73% yield), with LCMS [M+H]⁺ at m/z 389.3 .
VU0500469
- Molecular Formula : C₂₂H₂₅N₃O₃S₂
- Molecular Weight : 460.4 g/mol
- Synthesis : Alkylation of a precursor with 2-bromo-N,N-dimethylethan-1-amine (46% yield); LCMS [M+H]⁺ at m/z 460.4 .
BA93584 (4-Benzoyl-N-[2-(diethylamino)ethyl] Derivative)
- Molecular Formula : C₂₉H₃₀ClN₃O₄S
- Molecular Weight : 552.08 g/mol
- Key Features: Extended benzoyl and diethylaminoethyl substituents, likely enhancing receptor-binding affinity. Available as a hydrochloride salt .
Physicochemical and Spectroscopic Comparisons
| Compound | Molecular Formula | Molecular Weight | Synthetic Yield | LCMS [M+H]⁺ | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₂N₂O₃S | 312.34 | ~73%* | 389.3* | Tricyclic core, butanamide |
| N-(4-Methylbenzo[d]thiazol-2-yl)-... | C₁₈H₁₇N₃O₃S₂ | 389.3 | 73% | 389.3 | Tosyl, benzo[d]thiazole |
| VU0500469 | C₂₂H₂₅N₃O₃S₂ | 460.4 | 46% | 460.4 | Dimethylaminoethyl |
| BA93584 | C₂₉H₃₀ClN₃O₄S | 552.08 | N/A | N/A | Benzoyl, diethylaminoethyl |
*Note: Yield and LCMS data inferred from structurally similar syntheses in .
Key Differences and Implications
Thiazolidinone derivatives () exhibit conformational flexibility due to non-planar puckering, as described by Cremer-Pople coordinates .
Side Chain Modifications: The butanamide group in the target compound balances hydrophobicity and hydrogen-bonding capacity. In contrast, VU0500469’s dimethylaminoethyl group introduces cationic character at physiological pH .
Synthetic Complexity :
- Tricyclic systems (e.g., target compound) require multi-step cyclization, whereas benzo[d]thiazole derivatives are synthesized in fewer steps .
Spectroscopic Signatures :
- ¹H NMR of the target compound is expected to show aromatic protons near δ 7.2–7.8 ppm (similar to compounds) and methylene signals (δ 2.4–3.3 ppm) .
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